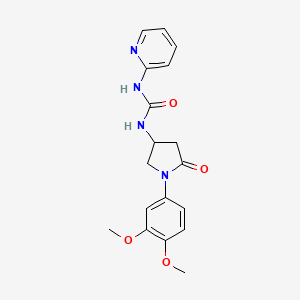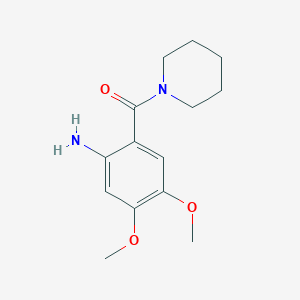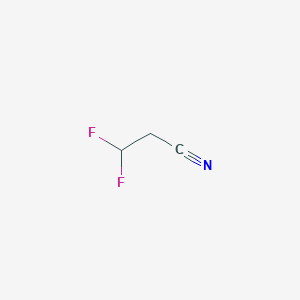![molecular formula C22H23N5O3 B2585440 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-33-4](/img/structure/B2585440.png)
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound that has captured the attention of chemists and pharmacologists alike. This molecule is characterized by a unique triazolopyrimidine core, flanked by benzyloxy and ethoxyphenyl groups, which confer distinct physicochemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity and stability make it ideal for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, its analogs are investigated for their potential as enzyme inhibitors or modulators of biological pathways. They may interact with specific proteins, providing insights into cellular processes.
Medicine: The pharmaceutical industry explores its potential as a lead compound for drug development. Its unique structure allows for the design of derivatives with enhanced efficacy and reduced side effects.
Industry: Beyond academia, this compound finds applications in industrial chemistry, where it may be used in the formulation of new materials or as a catalyst in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically begins with the preparation of the 1,2,4-triazole ring through the cyclization of appropriate precursors. Further steps involve the introduction of benzyloxy and ethoxyphenyl groups under controlled conditions, often using metal-catalyzed coupling reactions. Key intermediates are carefully purified to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production methods may utilize flow chemistry techniques for continuous synthesis, allowing for scalability and improved safety. Process optimization focuses on minimizing the use of hazardous reagents and maximizing the efficiency of each step, ensuring cost-effective large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon catalysts.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include bromine for halogenation, sodium borohydride for reductions, and Grignard reagents for nucleophilic additions. Reaction conditions such as temperature, solvent, and pH are optimized to favor the desired transformation.
Major Products Formed: Depending on the reaction, major products can vary from hydroxylated derivatives to completely reduced forms, providing a wide range of derivatives for further study.
Mécanisme D'action
This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to the active site or allosteric sites, altering the conformation and activity of the target protein. Pathways affected include signal transduction and metabolic pathways, leading to varied biological outcomes.
Comparaison Avec Des Composés Similaires
Compared to other triazolopyrimidine derivatives, 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitutions, which enhance its solubility and stability. Similar compounds include:
5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives with different aryl groups.
Substituted phenyl derivatives influencing pharmacokinetics.
Each of these compounds brings a different aspect to the table, but the unique combination of benzyloxy and ethoxyphenyl groups in this molecule offers a distinct set of properties, making it a valuable subject of study.
There you have it. Got any more deep dives you want to do?
Propriétés
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYIOCJRFDRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2585358.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)



![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)
![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2585377.png)
![N'-(4-acetamidophenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2585378.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)

